2-Chloro-5-nitrobenzenethiol

説明

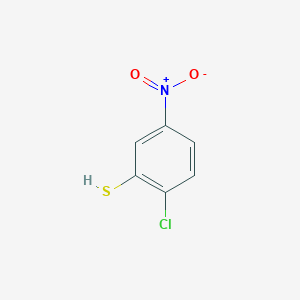

2-Chloro-5-nitrobenzenethiol (C₆H₄ClNO₂S) is a substituted benzenethiol featuring a chlorine atom at the 2-position, a nitro group at the 5-position, and a thiol (-SH) functional group. With a molecular weight of 190.6 g/mol, it is synthesized via optimized routes, such as the reaction of precursor compounds with triphenylphosphine (PPh₃) in toluene under reflux conditions, achieving high yields (e.g., 92% in one protocol) . The compound crystallizes as yellow crystals and serves as a critical intermediate in medicinal chemistry, particularly for synthesizing PET ligands targeting metabotropic glutamate receptors (e.g., mGluR4) .

特性

CAS番号 |

89880-53-5 |

|---|---|

分子式 |

C6H4ClNO2S |

分子量 |

189.62 g/mol |

IUPAC名 |

2-chloro-5-nitrobenzenethiol |

InChI |

InChI=1S/C6H4ClNO2S/c7-5-2-1-4(8(9)10)3-6(5)11/h1-3,11H |

InChIキー |

NBFJQCOMMJXWHD-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs and Molecular Properties

Key structural analogs include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents |

|---|---|---|---|

| 2-Chloro-5-nitrobenzenethiol | C₆H₄ClNO₂S | 190.6 | -Cl (2), -NO₂ (5), -SH (1) |

| 2-Amino-5-chlorobenzenethiol | C₆H₆ClNS | 159.6 | -Cl (5), -NH₂ (2), -SH (1) |

| 5-Chloro-2-methylbenzenethiol | C₇H₇ClS | 158.6 | -Cl (5), -CH₃ (2), -SH (1) |

Key Observations:

- Substituent Effects: The nitro group (-NO₂) in this compound is strongly electron-withdrawing, increasing the acidity of the thiol group compared to the electron-donating amino (-NH₂) or methyl (-CH₃) groups in analogs . Molecular Weight: The nitro derivative has the highest molecular weight due to the nitro group’s additional oxygen and nitrogen atoms.

Physical and Spectral Data

While explicit spectral data (e.g., IR, NMR) are absent in the provided evidence, trends can be inferred:

- Nitro-Containing Compound: Strong absorption bands in IR for -NO₂ (~1520 cm⁻¹ and ~1350 cm⁻¹) and -SH (~2550 cm⁻¹).

- Amino-Containing Compound: Characteristic N-H stretching (~3400 cm⁻¹) and weaker -SH absorption due to hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。